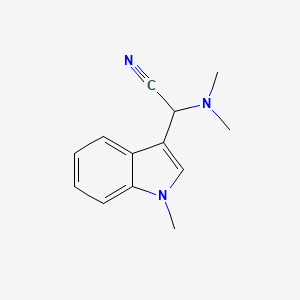![molecular formula C15H15IN2O3S B4191084 N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4191084.png)
N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide, also known as MI-773, is a small molecule inhibitor that has shown promising results in cancer research. MI-773 is a member of the benzamide family of compounds that target the p53 protein, which plays a critical role in preventing the development of cancer.
Mechanism of Action
N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide binds to the hydrophobic pocket of the p53 protein, stabilizing it and preventing its degradation by MDM2, a negative regulator of p53. This leads to increased transcriptional activity of p53 and activation of downstream targets involved in cell cycle arrest, DNA repair, and apoptosis. N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide has also been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes in cancer cells.
Biochemical and Physiological Effects:
N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells in vitro and in vivo. N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide also enhances the efficacy of chemotherapy and radiation therapy in cancer models. In addition, N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to have minimal toxicity in normal cells and tissues.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide is its ability to selectively target cancer cells with mutant or deleted p53, while sparing normal cells with wild-type p53. This makes it a promising candidate for cancer therapy with minimal side effects. However, N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide has limited solubility and bioavailability, which may affect its efficacy in clinical settings. In addition, further studies are needed to determine the optimal dosing and treatment regimen for N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide.
Future Directions
For N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide research include optimizing the synthesis method to improve its solubility and bioavailability, conducting clinical trials to evaluate its safety and efficacy in cancer patients, and exploring its potential use in combination with other cancer therapies. In addition, further studies are needed to elucidate the mechanism of action of N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide and identify biomarkers that can predict response to treatment.
Scientific Research Applications
N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential use in cancer therapy. The p53 protein is a tumor suppressor that is mutated or lost in many types of cancer. N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide binds to the p53 protein and stabilizes it, leading to increased transcriptional activity and cell death in cancer cells. N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide has shown efficacy in preclinical studies against a variety of cancer types, including breast, lung, and colon cancer.
properties
IUPAC Name |
N-(4-iodo-2-methylphenyl)-2-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IN2O3S/c1-10-9-11(16)7-8-13(10)17-15(19)12-5-3-4-6-14(12)18-22(2,20)21/h3-9,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTWEDGUAYHJNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CC=C2NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-butyryl-N-[4-(dimethylamino)benzyl]-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4191038.png)
![{[2-(benzyloxy)-1-naphthyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4191040.png)

![N-(3-acetylphenyl)-N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4191049.png)


![5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline](/img/structure/B4191070.png)

amino]-2,4-dimethylphenyl}sulfonyl)amino]phenyl}acetamide](/img/structure/B4191079.png)
![2-{4-[(butylamino)sulfonyl]phenoxy}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B4191082.png)
![N-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B4191085.png)
